(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features both pyrazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine. The process includes nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability. The reaction steps are designed to be short and safe, with simple and convenient operations that are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors, it may interact with the enzyme’s active site, inhibiting its activity and thereby regulating blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and also used as an intermediate in the synthesis of pharmacologically active molecules.
5-amino-3-methyl-1-phenylpyrazole:
Uniqueness
What sets (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone apart is its dual functionality, featuring both pyrazole and piperazine rings. This unique structure allows it to serve as a versatile intermediate in the synthesis of a wide range of bioactive compounds.
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H22N4O/c1-23-20(16-19(22-23)17-8-4-2-5-9-17)21(26)25-14-12-24(13-15-25)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
InChI Key |
VOGVACPHFUJLCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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